1-己基-1H-吡唑-3-胺

描述

Synthesis Analysis

Pyrazoles, including 1-Hexyl-1H-pyrazol-3-amine, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis

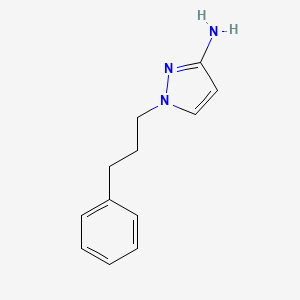

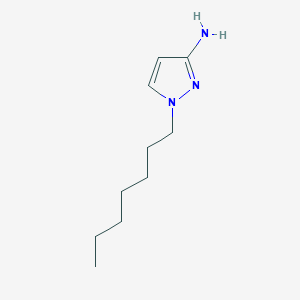

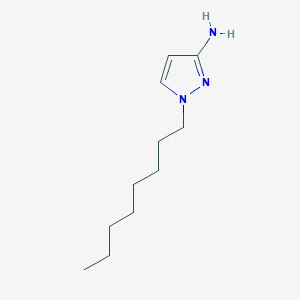

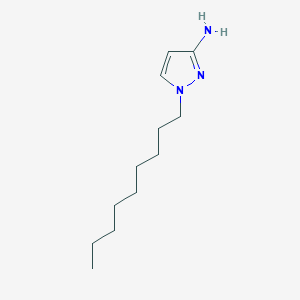

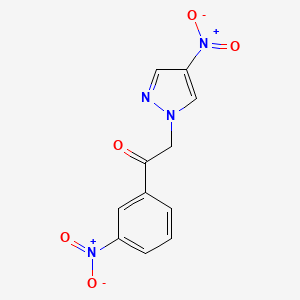

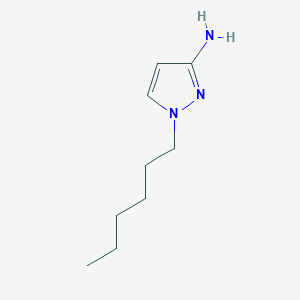

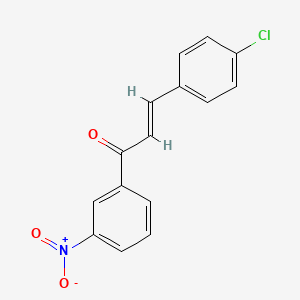

The molecular structure of 1-Hexyl-1H-pyrazol-3-amine consists of a pyrazole ring attached to a hexyl group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles, including 1-Hexyl-1H-pyrazol-3-amine, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .科学研究应用

催化和有机合成

1-己基-1H-吡唑-3-胺作为吡唑衍生物的一种成分,因其在催化中的作用而受到广泛研究,特别是在 C-N 键形成交叉偶联反应中。这些反应对于创建复杂的有机分子至关重要。采用芳基卤化物和芳基硼酸的可循环铜催化剂体系,其中吡唑衍生物用作偶联搭档,例证了该化合物在提高合成过程的效率和可持续性方面的意义。Kantam 等人(2013 年)的综述重点介绍了 C-N 键形成的可循环方案的进展,强调了催化剂优化对开发商业上可行的合成方法的影响 (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013)。

杂环化合物合成

吡唑啉衍生物的化学,包括从 1-己基-1H-吡唑-3-胺衍生的化学,一直是开发新的抗癌剂的沃土。已经对吡唑啉衍生物的合成策略进行了综述,强调了它们对癌症的高生物功效。Ray 等人(2022 年)对吡唑啉衍生物的专利文献进行了全面概述,详细介绍了它们的合成和抗癌活性。这证明了该化合物在药物化学中的多功能性和潜力 (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022)。

环境应用

有趣的是,1-己基-1H-吡唑-3-胺和相关的吡唑啉化合物已被探索用于环境应用,特别是在去除持久性有机污染物方面。Ateia 等人(2019 年)关于用于去除 PFAS 的胺官能化吸附剂的研究强调了该化合物在开发用于水处理的新材料中的重要性。该综述批判性地分析了含胺吸附剂的开发和应用,重点介绍了该化合物在提高从水源中去除 PFAS 中的作用 (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019)。

安全和危害

The safety data sheet for similar compounds like 1H-pyrazol-3-amine and 1-Methyl-1H-pyrazol-3-amine indicate that these compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-hexylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-2-3-4-5-7-12-8-6-9(10)11-12/h6,8H,2-5,7H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKMNTSMQHMYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)